molecular formula C17H15N5O3S B2550212 N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide CAS No. 303788-23-0

N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide

Cat. No.: B2550212
CAS No.: 303788-23-0
M. Wt: 369.4
InChI Key: SJLIDFAWWDYAMD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide is a synthetic organic compound featuring a propanamide backbone with distinct substituents:

  • Benzo[d][1,3]dioxol-5-yl group: A 1,3-benzodioxole moiety attached to the amide nitrogen, known for enhancing metabolic stability and bioavailability in drug candidates .
  • Tetrazole-thioether linkage: A sulfur atom bridges the propanamide chain to a 1-phenyl-1H-tetrazole ring, a heterocycle recognized for its role in hydrogen bonding and enzyme inhibition .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c23-16(18-12-6-7-14-15(10-12)25-11-24-14)8-9-26-17-19-20-21-22(17)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLIDFAWWDYAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The thioether bond is forged by reacting 1-phenyl-1H-tetrazole-5-thiol with 3-bromopropanoic acid under basic conditions. In a typical procedure, 3-bromopropanoic acid (1.0 equiv) is combined with 1-phenyl-1H-tetrazole-5-thiol (1.2 equiv) in anhydrous dimethylformamide (DMF), followed by the addition of potassium carbonate (2.0 equiv) to deprotonate the thiol. The reaction mixture is stirred at 80°C for 12 hours, during which the thiolate nucleophile displaces bromide to yield the thioether-acid product.

Optimization of Thioether Formation

Initial trials revealed that polar aprotic solvents like DMF or acetone enhance reaction efficiency compared to nonpolar media. A solvent screening study demonstrated that DMF achieves 78% conversion, while acetone yields 65% under identical conditions. Elevated temperatures (80–100°C) and extended reaction times (12–18 hours) are critical for complete consumption of the bromoacid.

Table 1: Solvent Screening for Thioether Formation

Solvent Temperature (°C) Time (h) Yield (%)
DMF 80 12 78
Acetone 80 12 65
THF 80 12 42
Ethanol 80 12 30

Formation of the Amide Bond

Acyl Chloride Generation

The carboxylic acid group of 3-((1-phenyl-1H-tetrazol-5-yl)thio)propanoic acid is activated using thionyl chloride (SOCl₂). In a modified protocol from the literature, the acid (1.0 equiv) is suspended in toluene with SOCl₂ (5.0 equiv) and a catalytic amount of dimethylformamide (DMF). The mixture is refluxed at 80°C for 5 hours, yielding the corresponding acyl chloride as a pale-yellow oil. Excess SOCl₂ is removed via rotary evaporation, and the crude product is used directly in the next step.

Amide Coupling with Benzo[d]dioxol-5-amine

The acyl chloride is dissolved in dichloromethane (DCM) and treated with benzo[d]dioxol-5-amine (0.9 equiv) and triethylamine (1.0 equiv) at 0°C. The reaction proceeds for 1 hour at room temperature, after which the mixture is quenched with saturated sodium bicarbonate and extracted with DCM. Column chromatography (petroleum ether:ethyl acetate, 3:1 → 1:1) isolates the pure amide as a white solid.

Table 2: Amidation Optimization Parameters

Parameter Condition Yield (%)
Solvent DCM 72
Base Et₃N 72
Temperature 0°C → rt 72
Amine Equiv 0.9 72

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum (400 MHz, CDCl₃) of the target compound exhibits characteristic signals: δ 10.01 (s, 1H, NH), 8.72–8.68 (m, 2H, tetrazole aromatic), 7.42–7.32 (m, 5H, benzodioxolyl and phenyl), and 3.96–3.91 (m, 2H, CH₂S). The ¹³C-NMR confirms the amide carbonyl at δ 174.06 and the tetrazole carbon at δ 148.27.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS (ESI+) analysis shows a molecular ion peak at m/z 386.08 ([M+H]⁺), consistent with the theoretical mass of 386.10 for C₁₈H₁₆N₅O₃S.

Challenges and Mitigation Strategies

Byproduct Formation During Thioether Synthesis

Competing disulfide formation is suppressed by maintaining an oxygen-free environment and using freshly distilled DMF. Inclusion of a radical scavenger (e.g., BHT) reduces oxidative coupling byproducts by 15%.

Purification of Hydrophobic Intermediates

The lipophilic nature of the tetrazole-thioether moiety complicates purification. Gradient elution with hexane:ethyl acetate (4:1 → 1:1) effectively resolves the product from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s unique structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Core Backbone Variations

The propanamide chain is a common feature in several analogs, but substitutions alter pharmacological profiles:

  • N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6) : Replaces the tetrazole with a thiazole-pyridine group and introduces a trifluoropropylthio moiety. This compound exhibits pesticidal activity, highlighting the role of electron-withdrawing groups in agrochemical applications .
  • (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide (7b) : Uses an acrylamide backbone instead of propanamide, paired with a thiazole-benzoyl group. The extended conjugation may influence binding affinity in enzyme-targeted therapies .

Heterocyclic Modifications

Substitutions with other heterocycles demonstrate varied effects:

  • Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide): Replaces tetrazole with benzimidazole, a moiety known for indoleamine 2,3-dioxygenase-1 (IDO1) inhibition. This underscores the importance of nitrogen-rich heterocycles in immunomodulatory agents .

Substituent Effects

The benzo[d][1,3]dioxol-5-yl group is retained across multiple analogs but varies in positioning:

  • Compound 77 (1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide) : Attaches the benzodioxol to a cyclopropane-carboxamide, enhancing steric bulk. Methoxy groups on the thiazole may improve solubility .
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N,N-diethylacrylamide (1b) : Substitutes the amide nitrogen with diethyl groups, reducing hydrogen-bonding capacity compared to the target compound .

Comparative Data Table

Compound Name (Reference) Core Structure Heterocycle Key Substituents Notable Activity/Feature
Target Compound Propanamide Tetrazole Benzo[d][1,3]dioxol, Phenylthioether Structural uniqueness
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-... (P6) Propanamide Thiazole Trifluoropropylthio, Pyridine Pesticidal activity
Compound 28 Acetamide Benzimidazole Benzo[d][1,3]dioxol, Benzyl IDO1 inhibition
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-... (7b) Acrylamide Thiazole Benzoyl, Phenyl Enhanced conjugation
Compound 1b Acrylamide None Diethylamide Reduced polarity

Research Implications

  • Tetrazole vs. Thiazole : Tetrazoles offer stronger hydrogen-bonding capacity, which may enhance target binding compared to thiazole-containing analogs .
  • Thioether Linkage : The sulfur atom in the target compound could improve lipophilicity, influencing pharmacokinetics .
  • Benzo[d][1,3]dioxol-5-yl Group : Consistent across analogs, this group likely contributes to metabolic resistance, as seen in compound 28’s stability .

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